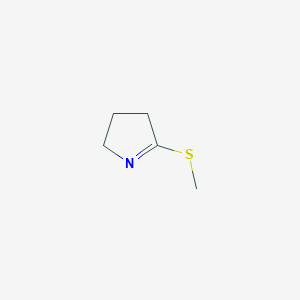
2-Methylthio-1-pyrroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylthio-1-pyrroline is a useful research compound. Its molecular formula is C5H9NS and its molecular weight is 115.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Building Block for Heterocycles
2-Methylthio-1-pyrroline is primarily utilized as a building block in the synthesis of various heterocyclic compounds. Its ability to participate in diverse chemical reactions makes it valuable for creating complex molecular architectures. For example, it can be employed in palladium-catalyzed cycloaddition reactions, leading to the formation of novel pyrrolidine and indolizidine ring systems, which are crucial for developing pharmaceuticals and agrochemicals .
Biological Applications
Enzyme-Catalyzed Reactions
In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its interactions with enzymes can provide insights into cellular processes such as signaling pathways and gene expression modulation. The compound has been shown to influence enzyme activity, acting either as an inhibitor or activator depending on the biochemical context .
Pharmaceutical Intermediate
The compound serves as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules. Its structural properties allow it to act as a precursor for chiral pharmacophores, which are essential for developing drugs targeting specific biological pathways .
Industrial Applications
Production of Fine Chemicals
In the industrial sector, this compound is utilized in the production of fine chemicals. Its role as an intermediate in organic synthesis facilitates the development of various chemical products, enhancing efficiency and reducing costs in chemical manufacturing processes .
Case Studies
Synthesis of Pyrrolidine Derivatives
Research has demonstrated the successful application of this compound in synthesizing novel pyrrolidine derivatives through metal-catalyzed cyclizations. For instance, a study highlighted its use in forming bicyclic systems that serve as scaffolds for further elaboration into biologically active compounds .
Biochemical Pathway Studies
In another case study, scientists utilized this compound to investigate its effects on cellular metabolism. The compound was shown to modulate key metabolic pathways, influencing cellular responses to environmental stimuli . This research underscores its potential role as a tool for understanding complex biochemical interactions.
Análisis De Reacciones Químicas
Reactivity and Reaction Pathways
The compound exhibits multiple reaction pathways due to its nitrogen heterocycle and sulfur substituent:
a. Nucleophilic and Electrophilic Substitution
-
Nucleophilic substitution : The nitrogen center may engage in substitution reactions, though specific examples require further study.
-
Electrophilic substitution : The aromatic ring undergoes electrophilic substitution at the 2- or 5-position, influenced by the methylthio group’s electron-donating effects.
b. Cycloaddition Reactions
-
Reaction with nitrile oxides : 2-Methylthio-1-pyrroline reacts with nitrile oxides (1,3-dipoles) to form novel heterocyclic compounds, such as 5-methyl-2-methylthio-1-pyrroline .
-
Diphenylcyclopropenone (DPP) interactions : Reacts with cyclopropenones to produce complex alkaloid frameworks (e.g., pyrrolizidines, indolizidines) .
c. Redox Reactions
-
Oxidation : The sulfur atom in the methylthio group may undergo redox transformations, potentially leading to sulfoxide or sulfone derivatives.
d. Maillard Reaction Participation
Acts as a precursor in the Maillard reaction, contributing to the formation of flavor compounds in food chemistry.
Key Reaction Data
Propiedades
Número CAS |
50908-70-8 |
|---|---|
Fórmula molecular |
C5H9NS |
Peso molecular |
115.20 g/mol |
Nombre IUPAC |
5-methylsulfanyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C5H9NS/c1-7-5-3-2-4-6-5/h2-4H2,1H3 |
Clave InChI |
OTWJIJVHOQVODL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















